molecular formula C14H21N3O3 B11809443 Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11809443
M. Wt: 279.33 g/mol
InChI Key: CDLVJYAZZXUUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclohexylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in an ethanol solvent with triethylamine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, while the pyrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-(methylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-2-20-14(19)11-8-15-17(9-11)10-13(18)16-12-6-4-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,16,18)

InChI Key

CDLVJYAZZXUUGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.